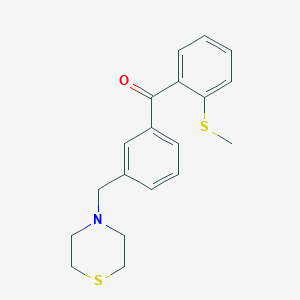

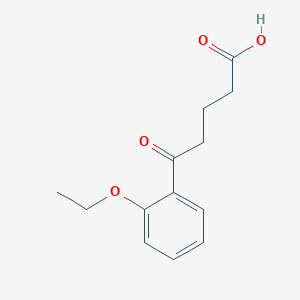

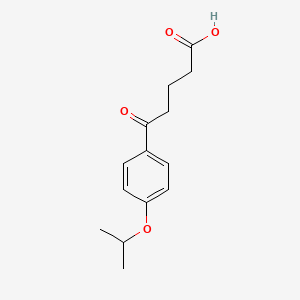

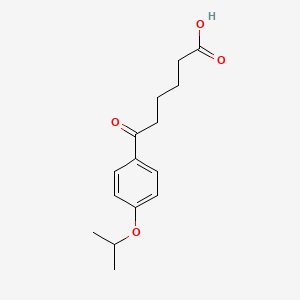

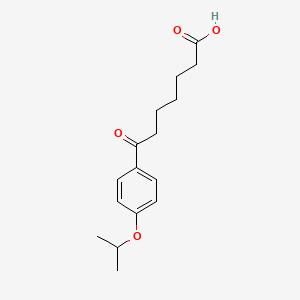

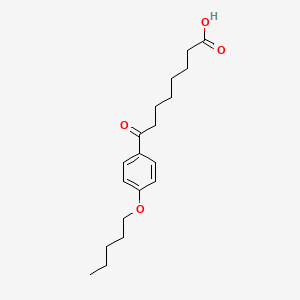

5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds, such as (+/-)-4-methyloctanoic acid, involves starting materials like n-hexanal and employs a key step known as the orthoester Claisen rearrangement. This rearrangement is crucial for elongating the carbon chain by two atoms, which is a common strategy in organic synthesis for building complex molecules . Although the exact synthesis of 5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

For compounds like 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, quantum chemical calculations and spectral techniques are used to characterize the molecular geometry and vibrational frequencies. Density functional theory (DFT) calculations, including the B3LYP method with a 6-31G(d) basis set, can accurately predict the geometry and compare it with experimental crystal structures. These methods also allow for the analysis of NMR chemical shifts and the conformational flexibility of the molecule . Such techniques could be applied to 5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid. However, the synthesis and characterization of similar compounds suggest that they may undergo various organic reactions, such as esterification, amidation, or further functional group transformations, which are common in organic chemistry for modifying the properties of a molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid can be inferred from related studies. DFT calculations can provide insights into the energetic behavior of a molecule in different solvent media, which is important for understanding its solubility and reactivity. Additionally, the analysis of molecular electrostatic potentials and frontier molecular orbitals can reveal information about the compound's reactivity, polarity, and potential interactions with biological targets . The nonlinear optical properties of similar compounds have also been predicted to exceed those of urea, indicating potential applications in materials science .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Amino Acids : 5-Amino-4-oxopentanoic acid, a derivative, has been synthesized from levulinic acid, showcasing a pathway for amino acid production (Yuan, 2006).

- Electrosynthesis Studies : Electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride demonstrates a method for producing amino acids using electrochemical processes (Konarev et al., 2007).

- Organometallic Reactions : Studies on the condensation of silylhydrazines and esters to form silylhydrazones and pyrazolones, which are significant in chemical synthesis, involve 4-oxopentanoic-acid-ethylester (Witte-Abel et al., 1999).

Biological and Environmental Research

- Natural Product Studies : Research on pineapple fruit identified sulfur-containing compounds and a derivative of 1H-pyrrole-2-carboxylic acid, indicating its potential in cosmetic applications (Zheng et al., 2010).

- Fungal Metabolite Synthesis : Synthesis of (±)-sydowic acid, a fungal metabolite, was achieved through a process involving 5-(2-hydroxy-4-methylphenyl)-5-oxopentanoic acid (Vijayasarathy et al., 1977).

- Biopolymer Research : Studies on thermo-responsive polymers synthesized from DEGMA and OEGMA utilized 5-amino-4-methyl-4-(propylthiocarbonothioylthio)-5-oxopentanoic acid, highlighting applications in drug delivery (Ramírez-Jiménez et al., 2019).

Advanced Chemical Applications

- Catalysis and Reactions : Levulinic acid, or 4-oxopentanoic acid, is seen as a versatile starting material for synthesizing various chemicals due to its unique functional groups (Malu et al., 2020).

- Pharmaceutical Research : Certain carboxylic acid derivatives, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, have shown potential in tumor-selective treatments (Thomas et al., 2017).

Propriétés

IUPAC Name |

5-(4-ethylphenyl)-3-methyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-11-4-6-12(7-5-11)13(15)8-10(2)9-14(16)17/h4-7,10H,3,8-9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZDKYYHXZXCAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Ethylphenyl)-3-methyl-5-oxopentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)